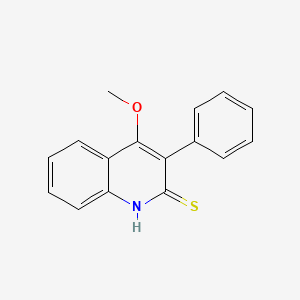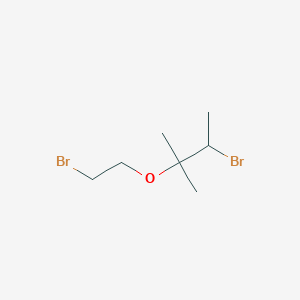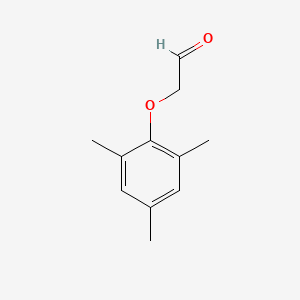
ethyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrole ring fused with a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate typically involves the reaction of ethyl 3-aminobenzoate with maleic anhydride. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Ethyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate can be compared with other similar compounds, such as:
N-maleoylglycine: Similar structure but with a glycine moiety instead of a benzoate ester.
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Similar pyrrole ring but with an acetic acid group.
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile: Similar pyrrole ring but with a nitrile group.
These compounds share some chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Propiedades
Número CAS |
142650-14-4 |
|---|---|
Fórmula molecular |
C13H11NO4 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
ethyl 3-(2,5-dioxopyrrol-1-yl)benzoate |
InChI |
InChI=1S/C13H11NO4/c1-2-18-13(17)9-4-3-5-10(8-9)14-11(15)6-7-12(14)16/h3-8H,2H2,1H3 |
Clave InChI |
BWBMHFKBKOTGHK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)









![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)

